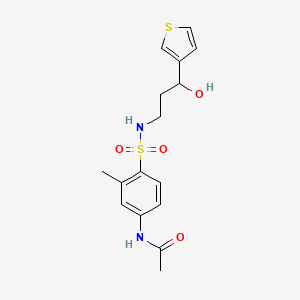

![molecular formula C18H13F3N2O4 B2371211 methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate CAS No. 672950-97-9](/img/structure/B2371211.png)

methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

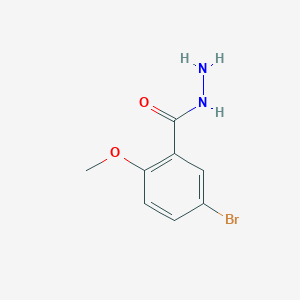

“Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate” is a chemical compound with the CAS Number: 672950-97-9 . It has a molecular weight of 378.31 and its IUPAC name is "methyl 2-({[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}oxy)benzoate" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C18H13F3N2O4/c1-26-16(25)11-6-2-5-9-14(11)27-15(24)10-23-13-8-4-3-7-12(13)22-17(23)18(19,20)21/h2-9H,10H2,1H3" . This code provides a textual representation of the compound’s molecular structure.Applications De Recherche Scientifique

Pharmaceutical Research and Drug Development

The trifluoromethyl (CF₃) group is prevalent in pharmaceutical compounds due to its ability to enhance chemical stability, metabolic stability, lipophilicity, and binding selectivity. Researchers have explored the incorporation of CF₃ groups into drug molecules to improve their pharmacological properties . “Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate” could serve as a valuable building block for designing novel drugs with improved efficacy and safety profiles.

Materials Science and Surface Properties

Researchers have investigated copolymers containing trifluoromethyl groups for various applications. For instance, copolymers of 2,2,2-trifluoroethyl methacrylate (FMA) and methyl acrylate (MA) exhibit unique surface properties. These materials could find use in coatings, adhesives, and other surface-related applications .

Photoredox Catalysis and Synthetic Chemistry

Photoredox catalysis, driven by visible light, has gained prominence in synthetic chemistry. Compounds like “methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate” can participate in radical trifluoromethylation reactions under photoredox conditions. These reactions enable the efficient introduction of CF₃ groups into complex molecules, expanding the synthetic toolbox .

Recent Advances and Future Prospects

The XXI century has witnessed the emergence of trifluoromethylated prolines and other related compounds. Researchers continue to explore novel synthetic methodologies, catalytic systems, and applications for these intriguing molecules . As our understanding grows, we can expect further breakthroughs in diverse fields.

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]oxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O4/c1-26-16(25)11-6-2-5-9-14(11)27-15(24)10-23-13-8-4-3-7-12(13)22-17(23)18(19,20)21/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQYBRMKCXYODC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2371132.png)

![[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride](/img/structure/B2371135.png)

![5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2371141.png)

![(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2371148.png)

![Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2371149.png)